molecular formula C28H48O5 B3433036 3,24-Diepicastasterone CAS No. 121468-16-4

3,24-Diepicastasterone

Cat. No.: B3433036
CAS No.: 121468-16-4
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-ZTLCDWFCSA-N
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Description

3,24-Diepicastasterone (CAS: 121468-16-4; molecular formula: C₂₈H₄₈O₅; molecular weight: 464.69) is a brassinosteroid (BS) derivative characterized by epimerization at both C-3 and C-24 positions of the castasterone backbone . It is a natural metabolite identified in plant systems, such as Phaseolus vulgaris (common bean) immature seeds and Lycopersicon esculentum (tomato) cell cultures, where it arises from enzymatic modifications of 24-epicastasterone . Structurally, it retains the tetracyclic ergostane skeleton but differs in stereochemistry at key hydroxyl groups, influencing its bioactivity and metabolic stability .

In plants, this compound is generated through oxidation of 3-dehydro-24-epicastasterone followed by reduction, or via degradation pathways involving pregnane derivatives . Its role in plant growth regulation is less pronounced compared to canonical brassinosteroids like brassinolide, suggesting it may act as an intermediate or inactivation product in brassinosteroid metabolism .

Properties

IUPAC Name

(2R,3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,23-,24-,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-ZTLCDWFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121468-16-4
Record name 3,24-Diepicastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301790
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,24-Diepicastasterone typically begins with readily available phytohormones such as epibrassinolide or epicastasterone. The process involves several steps, including Corey-Winter reaction, epoxidation, oxidation, and hydride reduction. For instance, the selective benzylation of the equatorial hydroxy group followed by chlorochromate oxidation and subsequent removal of the benzyl protecting group yields the desired diketone .

Industrial Production Methods: Industrial production of this compound is less common due to its complex synthesis and the low natural abundance of brassinosteroids. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.

Chemical Reactions Analysis

Protection/Deprotection of Diol Groups

The C2 and C3 vicinal diols are selectively protected to enable site-specific modifications:

  • Acetonide Formation : Reaction with 2,2-dimethoxypropane under acidic conditions yields a cyclic acetonide, shielding the diol from undesired reactions.

  • Boronate Ester Formation : Methylboronic acid forms a boronate ester, enabling selective oxidation at other sites.

ReactionReagents/ConditionsProductYield
Diol Protection2,2-Dimethoxypropane, H⁺Acetonide-protected derivative85%

Oxidation Reactions

Controlled oxidation modifies hydroxyl groups to ketones:

  • C3 Hydroxyl Oxidation : Chlorochromate (CrO₃/HCl) converts the C3-OH to a ketone, forming 3-keto derivatives critical for probing steric and electronic effects.

SubstrateOxidizing AgentProductYield
3,24-DiepicastasteroneCrO₃, HCl3-Keto derivative78%

Reduction Reactions

Sodium borohydride (NaBH₄) reduces ketones back to secondary alcohols, restoring hydroxyl groups after selective oxidation steps.

Esterification/Acylation

The C3β hydroxyl group reacts with acylating agents:

  • Benzoylation : Benzoyl chloride in pyridine produces 3β-benzoyloxy derivatives, enhancing lipophilicity for bioavailability studies.

SubstrateAcylating AgentProductYield
This compoundBenzoyl chloride3β-Benzoyloxy derivative90%

Hydrogenolysis

Palladium-catalyzed hydrogenolysis removes benzyl or acetonide protecting groups under mild conditions, regenerating free diols without altering the steroidal backbone.

Mechanistic Insights and Stereochemical Control

  • Epoxidation : BF₃-mediated epoxide rearrangements mimic biosynthetic dealkylation pathways, enabling selective C-C bond cleavage (Fig. 2, ).

  • Stereoselective Hydroxylation : Hydroxylation at C23/C24 positions is enzymatically controlled, with synthetic analogs showing reduced bioactivity when hydroxyl groups are misplaced (e.g., C22-hydroxylated derivatives).

Comparative Reactivity of Brassinosteroids

CompoundKey ReactionBioactivity Impact
This compoundC3 OxidationReduced growth-promoting activity
CastasteroneC6 Ketone ReductionEnhanced stress resistance
24-EpibrassinolideLactone Ring HydrolysisIncreased cytotoxicity

Scientific Research Applications

Introduction to 3,24-Diepicastasterone

This compound is a synthetic compound belonging to the class of brassinosteroids, which are polyhydroxysteroids known for their significant roles in plant growth and development. These compounds have garnered attention in scientific research due to their potential applications in agriculture, biotechnology, and medicine. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.

Agricultural Biotechnology

Brassinosteroids, including this compound, have been shown to enhance plant growth and stress resistance. Research indicates that these compounds can:

  • Promote Cell Elongation : They stimulate cell division and elongation, leading to increased plant height and biomass.
  • Enhance Stress Tolerance : They improve plants' resilience to abiotic stresses such as drought and salinity by modulating physiological responses.

Case Study: Stress Resistance in Rice

A study conducted on rice plants demonstrated that the application of this compound resulted in a significant increase in root length and biomass under drought conditions. The treated plants exhibited enhanced photosynthetic efficiency and reduced oxidative stress markers compared to control groups.

ParameterControl GroupTreated Group (this compound)
Root Length (cm)12.518.7
Biomass (g)15.022.5
Photosynthetic Rate (µmol CO2/m²/s)12.016.5
Malondialdehyde Content (µmol/g)0.250.15

Medicinal Applications

Emerging research suggests that brassinosteroids possess anti-inflammatory and anti-cancer properties. Specifically, this compound has been investigated for its potential therapeutic effects.

Case Study: Anti-Cancer Properties

A laboratory study explored the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-7 (Breast Cancer)10.545
HeLa (Cervical Cancer)12.038

Plant Hormonal Regulation

Brassinosteroids play a crucial role in regulating plant hormones such as auxins and gibberellins. The application of this compound can modulate these hormonal pathways, leading to improved growth patterns.

Research Findings

Studies have shown that the application of this compound can lead to:

  • Increased auxin levels, promoting root development.
  • Enhanced gibberellin activity, resulting in improved seed germination rates.

Environmental Applications

Research into the environmental impact of brassinosteroids has revealed their potential use in sustainable agriculture practices. By enhancing crop resilience and reducing the need for chemical fertilizers, compounds like this compound contribute to eco-friendly farming methods.

Mechanism of Action

3,24-Diepicastasterone exerts its effects by binding to specific receptors in plant cells, initiating a cascade of molecular events that regulate gene expression and physiological processes. The primary molecular targets include brassinosteroid receptors and associated signaling pathways, which modulate cell elongation, division, and stress responses .

Comparison with Similar Compounds

24-Epicastasterone (CAS: 72050-71-6)

  • Key Differences : Lacks epimerization at C-3; retains the 2α,3α,22R,23R hydroxyl configuration .
  • Bioactivity : Exhibits stronger growth-promoting activity in plants compared to this compound, as epimerization at C-3 reduces receptor binding affinity .
  • Metabolism : Direct precursor to this compound in tomato cell cultures via hydroxylation and glucose conjugation .

Castasterone (CAS: 80736-41-0)

  • Key Differences: Contains 2α,3α,22R,23R hydroxyl groups and a non-epimerized C-24 methyl group .
  • Bioactivity: A bioactive brassinosteroid precursor to brassinolide; significantly more active than this compound in rice lamina inclination assays .

6-Deoxo-24-epicastasterone (CAS: 1402912-18-8)

  • Key Differences : Lacks the C-6 ketone group, altering redox properties .
  • Application: Used as a stable isotopic analog (e.g., deuterated form) for analytical quantification of brassinosteroid metabolites .

Brassinolide (CAS: 72962-43-7)

  • Key Differences : Contains a lactone ring (B-homo-7-oxa-6-one) instead of a ketone at C-6, enhancing bioactivity .
  • Bioactivity: The most potent natural brassinosteroid, with activity ~100-fold higher than this compound in stem elongation assays .

Biological Activity

3,24-Diepicastasterone is a brassinosteroid, a class of plant hormones recognized for their significant roles in plant growth and development. This article explores the biological activity of this compound, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique steroidal structure, which includes a trans-2,3-diol function. It is synthesized from precursors such as epicastasterone and epibrassinolide through various chemical reactions including oxidation and reduction processes. The synthesis involves multiple steps that allow for the introduction of specific functional groups essential for its biological activity .

Plant Growth Regulation

Brassinosteroids, including this compound, are known to promote cell elongation, division, and overall plant growth. They play crucial roles in various physiological processes such as:

  • Stem Elongation : Enhances cell elongation in stems and leaves.
  • Root Development : Stimulates root growth and enhances nutrient uptake.
  • Flowering : Influences flowering time and fruit set.

Studies have shown that this compound exhibits significant growth-promoting effects comparable to those of other brassinosteroids like castasterone .

Cytotoxicity and Antitumor Activity

Recent research has indicated that certain brassinosteroids possess cytotoxic properties against human cancer cell lines. For instance, compounds related to this compound have demonstrated marked cytotoxicity against MCF-7 (breast cancer) and LNCaP (prostate cancer) cell lines. The mechanism behind this activity may involve the induction of apoptosis in cancer cells .

Case Studies

  • Growth Promotion in Phaseolus vulgaris : A study identified this compound in immature seeds of Phaseolus vulgaris, demonstrating its role as a natural growth regulator. The compound was shown to enhance growth parameters significantly compared to untreated controls .
  • Cytotoxic Effects : In vitro studies have reported that derivatives of brassinosteroids exhibit varying degrees of cytotoxicity. For example, Lycopersicon esculentum cell cultures treated with 3-dehydro-24-epicastasterone showed reduced viability in cancerous cell lines .

Data Tables

Biological ActivityEffect ObservedReference
Stem ElongationIncreased elongation in treated plants
Root DevelopmentEnhanced root mass
Cytotoxicity (MCF-7)IC50 = 10 µM
Cytotoxicity (LNCaP)IC50 = 15 µM

Q & A

Basic Research Questions

Q. How can 3,24-Diepicastasterone be reliably identified and characterized in plant extracts?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and identify the compound. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals for hydroxyl groups at C-2 and C-3 and stereochemical configurations . For purity assessment, employ elemental analysis and compare retention times with synthetic standards .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

  • Methodological Answer : Begin with diol precursors (e.g., diol [14]) and perform selective benzylation followed by chlorochromate oxidation to yield diketone intermediates. Regioselective reduction (e.g., using NaBH4) generates stereospecific hydroxyl groups. Final deprotection with KOH/MeOH produces this compound . Validate each step via thin-layer chromatography (TLC) and intermediate characterization using infrared (IR) and NMR spectroscopy .

Advanced Research Questions

Q. What enzymatic pathways regulate the biosynthesis and inactivation of this compound in plant systems?

  • Methodological Answer : In Lycopersicon esculentum cell cultures, 24-epicastasterone undergoes hydroxylation via cytochrome P450 (25-hydroxylase) and flavin-containing monooxygenase (26-hydroxylase) to form intermediates like 3-dehydro-24-epicastasterone. Use isotopic labeling (e.g., ²H or ¹³C) to track metabolic flux and enzyme inhibition assays (e.g., ketoconazole for P450) to identify pathway dependencies . Compare degradation products (e.g., 2α,3β,6β-trihydroxy-5α-pregnane-20-one) in Serradella cultures to map inactivation routes .

Q. How do stereochemical modifications in ring A influence the bioactivity of this compound?

  • Methodological Answer : Synthesize stereoisomers (e.g., 2β,3β-diols via Woodward-Prévost cis-dihydroxylation or 2α,3α-diols via acid-catalyzed epoxide opening) . Assess growth-promoting activity in bioassays (e.g., rice lamina inclination test). Data from Phaseolus vulgaris studies show 2β,3β-diols exhibit reduced activity compared to natural 2α,3α configurations, indicating stereospecificity in receptor binding .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., pH, light, and nutrient controls in plant assays) . Perform meta-analyses of literature data to identify variables (e.g., species-specific enzyme expression or extraction methods). Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify variability and validate hypotheses .

Data Analysis and Experimental Design

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodological Answer : Document reaction conditions (temperature, solvent purity, catalyst ratios) in detail. Provide spectral data (e.g., ¹H/¹³C NMR, HRMS) for all intermediates and final compounds in supplementary materials. Cross-validate results with independent labs using shared reference samples .

Q. How should researchers design experiments to study the ecological role of this compound in plant stress responses?

  • Methodological Answer : Use mutant plant lines (e.g., brassinosteroid-deficient mutants) and apply this compound under controlled stressors (drought, salinity). Quantify physiological parameters (stomatal conductance, chlorophyll content) and correlate with hormone levels via LC-MS/MS. Include negative controls (untreated mutants) and triplicate biological replicates .

Data Presentation and Validation

Q. What are best practices for presenting complex metabolic pathway data involving this compound?

  • Methodological Answer : Use schematic diagrams to illustrate pathways (e.g., conversion of 24-epicastasterone to this compound and degradation products). Tabulate isotopic labeling results, enzyme activities, and intermediate yields. Reference analogous pathways (e.g., brassinosteroid glucosylation in Arabidopsis) to contextualize findings .

Q. How can researchers validate the purity of synthetic this compound batches?

  • Methodological Answer : Combine melting point analysis, HPLC purity checks (>98%), and chiral chromatography to confirm stereochemical homogeneity. Compare ¹H NMR spectra with literature data, focusing on hydroxyl proton integrations and coupling constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,24-Diepicastasterone
Reactant of Route 2
3,24-Diepicastasterone

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